molecular formula C46H56N10O10 B1667298 Biphalin CAS No. 83916-01-2

Biphalin

Cat. No. B1667298
CAS RN: 83916-01-2
M. Wt: 909 g/mol
InChI Key: DESSEGDLRYOPTJ-VRANXALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphalin is a synthetic opioid octapeptide with a palindromic sequence has high analgesic activity. Biphalin displays a strong affinity for μ and δ-opioid receptors, and a significant to κ-receptor.

Scientific Research Applications

Neuroprotection

Biphalin shows promise in neuroprotection, particularly against excitotoxic injury in hippocampal cultures. Studies indicate that biphalin can reduce neuronal damage induced by NMDA, and its neuroprotective effects are negated by naltrexone, an opioid receptor antagonist (Kawalec et al., 2011).

Antiproliferative Effects

Research has documented an inhibitory effect of biphalin on tumor cell growth, particularly in human glioma T98G cells. Biphalin induces a decrease in proliferation rate and colony-forming ability, offering potential in anti-cancer therapy (Lazarczyk et al., 2010).

CNS Distribution

Biphalin is observed to cross both blood-brain and blood-cerebrospinal fluid barriers. Its distribution in the brain and spinal cord, particularly in regions with high opioid receptor density, underlines its potency in eliciting antinociception (Abbruscato et al., 1997).

Analgesic Activity

Biphalin exhibits high antinociceptive activity, potentially offering an alternative for morphine in pain management. Its effectiveness is demonstrated in various animal models, suggesting its potential as a potent and sustained analgesic agent (Leone et al., 2012).

Improved CNS Entry and Stability

Studies on biphalin and its halogenated derivatives have demonstrated improved CNS entry and stability, enhancing its potential as a clinical opioid drug (Abbruscato et al., 1996).

Potential in Treating Opioid System-Dependent Diseases

Biphalin has been shown to be beneficial as an antiviral, antiproliferative, anti-inflammatory, and neuroprotective agent. Its interaction with opioid receptors suggests potential in treating various pathophysiological diseases (Redkiewicz et al., 2021).

Antiviral Activity

Research indicates biphalin's potential in antiviral activity, particularly in combination with other therapies like AZT for retroviral infections. This suggests its application in complementary therapy for AIDS and other chronic diseases (Tang et al., 2008).

properties

CAS RN

83916-01-2

Product Name

Biphalin

Molecular Formula

C46H56N10O10

Molecular Weight

909 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1

InChI Key

DESSEGDLRYOPTJ-VRANXALZSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Appearance

Solid powder

Other CAS RN

83916-01-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(Tyr-Ala-Gly-Phe-NH2)2
(tyrosyl-alanyl-glycyl-phenylalaninamide)dimer
biphalin
bis(Tyr-Ala-Gly-PheNH2)hydrazide
bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide
D-ENK
D-ENK-O
DALA(2)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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